molecular formula C12H9Cl2N5 B2588414 N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869072-81-1

N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2588414
CAS RN: 869072-81-1
M. Wt: 294.14
InChI Key: DGSKIFKYZSHXAV-UHFFFAOYSA-N
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Description

“N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their diverse biological activities and are considered privileged structures in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the reaction of hydrazonyl bromides with active methylene compounds . The reaction of these compounds with formamide, formic acid, and triethyl orthoformate leads to the formation of pyrazolo[3,4-d]pyrimidines .

Scientific Research Applications

Future Directions

The future directions for research on “N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine” could involve further exploration of its potential biological activities, such as its potential use as a drug delivery agent, or its potential anticancer activity through CDK2 inhibition .

Mechanism of Action

Target of Action

The primary targets of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit egfr tyrosine kinase .

Mode of Action

The specific mode of action of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine It’s worth noting that similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have shown significant inhibitory activities against egfr tyrosine kinase .

Biochemical Pathways

The exact biochemical pathways affected by N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Similar compounds have been reported to affect various cellular components negatively due to an increase in oxidative stress .

Pharmacokinetics

The ADME properties of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine It’s worth noting that similar compounds have shown a clogp value less than 4 and molecular weight less than 400, which are likely to maintain drug-likeness during lead optimization .

Result of Action

The specific molecular and cellular effects of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Similar compounds have been reported to exhibit excellent broad-spectrum cytotoxic activity in nci 5-log dose assays against the full 60-cell panel .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine It’s worth noting that similar compounds have been reported to show effective alleviation of psoriasis, including invasive erythema, swelling, skin thickening, and scales .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N5/c1-19-12-8(5-17-19)11(15-6-16-12)18-7-2-3-9(13)10(14)4-7/h2-6H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSKIFKYZSHXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324219
Record name N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680388
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

869072-81-1
Record name N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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